![molecular formula C21H23N3OS B2760238 2-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863594-13-2](/img/structure/B2760238.png)

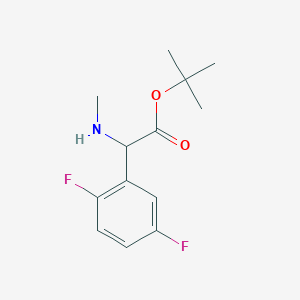

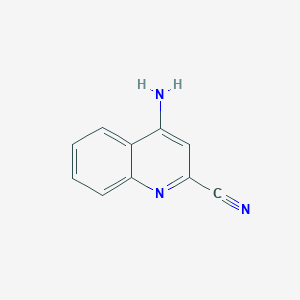

2-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as thiazolopyrimidine derivatives, involves three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The position and nature of substituents in the aldehyde component determine the reaction direction .Molecular Structure Analysis

The molecular structure of “2-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” can be determined by one- and two-dimensional NMR and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” and similar compounds depend on the position and nature of substituents in the aldehyde component .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” can be determined using various spectroscopic techniques .Applications De Recherche Scientifique

Antioxidant Properties

Thiazolo[5,4-b]pyridines, including our compound of interest, exhibit potent antioxidant activity. Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable candidates for developing therapeutic agents against oxidative stress-related diseases . Researchers are exploring their potential in preventing age-related disorders, neurodegenerative diseases, and cardiovascular conditions.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. It inhibits the growth of bacteria, fungi, and even some viruses. Scientists are investigating its mechanism of action and potential applications in developing novel antibiotics and antiviral drugs .

Herbicide Development

Thiazolo[5,4-b]pyridines have been evaluated as herbicides due to their selective activity against unwanted plant species. Researchers are studying their impact on weed control and their safety for non-target organisms and the environment. Our compound may contribute to sustainable agriculture by providing effective weed management options .

Anti-inflammatory Effects

Inflammation plays a central role in various diseases, from arthritis to cancer. Thiazolo[5,4-b]pyridines, including our compound, exhibit anti-inflammatory effects by modulating key pathways. Investigating their potential as anti-inflammatory agents could lead to new therapeutic strategies .

Antifungal Properties

Fungal infections pose a significant health challenge. Some thiazolo[5,4-b]pyridines have shown promising antifungal activity. Researchers are exploring their use in treating fungal skin infections, systemic mycoses, and other fungal diseases .

Antitumor Potential

Thiazolo[5,4-b]pyridines have attracted attention as potential antitumor agents. Their unique structure and biological activity make them intriguing candidates for cancer therapy. Researchers are investigating their effects on tumor cell growth, apoptosis, and metastasis inhibition .

Orientations Futures

The future directions for research on “2-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” and similar compounds could involve studying the effect of substituents in the aromatic ring of the aldehyde component on the reaction course . This could lead to the synthesis of new compounds of this series, including potentially biologically active ones .

Mécanisme D'action

Target of Action

Thiazolo[5,4-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .

Mode of Action

It’s known that the thiazolo[5,4-b]pyridine core is biologically relevant and can interact with various receptor targets . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, may become the factors of crucial importance .

Biochemical Pathways

Thiazolo[5,4-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Propriétés

IUPAC Name |

2-cyclohexyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-14-9-10-16(20-24-17-8-5-11-22-21(17)26-20)13-18(14)23-19(25)12-15-6-3-2-4-7-15/h5,8-11,13,15H,2-4,6-7,12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQCALFFZACWHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2760158.png)

![4-[(Adamantan-1-ylformamido)methyl]benzoic acid](/img/structure/B2760159.png)

![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2760167.png)

![1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2760172.png)